molecular formula C7H7N3S2 B1607510 5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol CAS No. 5757-43-7

5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol

Cat. No.: B1607510
CAS No.: 5757-43-7
M. Wt: 197.3 g/mol
InChI Key: RPEZNEWKKCQFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiadiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol typically involves the reaction of hydrazonoyl halides with thiourea or thiosemicarbazide in the presence of a base such as triethylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

    Hydrazonoyl Halide Preparation: Hydrazonoyl halides are synthesized by reacting hydrazine derivatives with acyl halides.

    Cyclization Reaction: The hydrazonoyl halide is then reacted with thiourea or thiosemicarbazide in ethanol under reflux, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and chromatographic techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, influencing enzyme activity. Additionally, the compound can interact with nucleic acids, disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in the substituents attached to the ring.

    Pyridine Derivatives: Compounds with a pyridine ring but different functional groups.

Uniqueness

5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol is unique due to the combination of the pyridine and thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial synthesis .

Properties

IUPAC Name

5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c11-7-10-9-6(12-7)5-3-1-2-4-8-5/h1-4,6,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEZNEWKKCQFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371939
Record name 5-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5757-43-7
Record name 5-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol
Reactant of Route 3
5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol
Reactant of Route 4
5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol
Reactant of Route 5
5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol
Reactant of Route 6
5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.